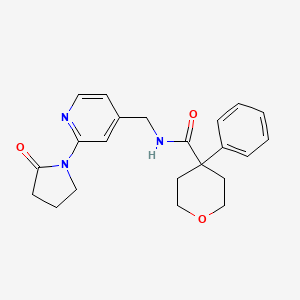

![molecular formula C11H16N2O2 B2367479 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide CAS No. 926229-20-1](/img/structure/B2367479.png)

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

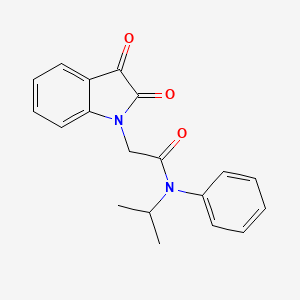

“2-[3-(aminomethyl)phenoxy]-N-ethylacetamide” is a chemical compound with the molecular formula C11H16N2O2 . It is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O2.ClH/c1-2-13-11(14)8-15-10-5-3-4-9(6-10)7-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H . This indicates that the molecule consists of an ethylacetamide group attached to a phenyl ring through an oxygen atom (forming an ether), with an aminomethyl group also attached to the phenyl ring.Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 244.72 .科学的研究の応用

Diuretic and Saluretic Activities

Research has identified a class of Mannich bases and aminomethyl derivatives, including Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, which show potent diuretic and saluretic activities. These compounds are notable for their high-ceiling diuretic effects, and their synthesis and testing have provided valuable insights into the relationship between molecular structure and diuretic activity (Lee et al., 1984).

Synthesis and Pharmacological Properties

The Leuckart synthesis method has been employed to create novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide. These compounds have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The structure and pharmacological properties of these derivatives have been extensively studied, highlighting their potential in medicinal chemistry (Rani et al., 2016).

Application in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the synthesis of antimalarial drugs. Research has explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using various acyl donors. This synthesis is crucial for the development of effective antimalarial drugs (Magadum & Yadav, 2018).

Development of pH Sensitive Probes

The modification of the 2-aminophenol group has led to the development of a series of pH-sensitive probes. These probes, derived from modifications like N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, have practical applications in measuring intracellular pH, vital for various biomedical research areas (Rhee et al., 1995).

Synthesis of Anticancer Agents

Synthesis of 2-(substituted phenoxy) acetamide derivatives has been explored for potential anticancer, anti-inflammatory, and analgesic activities. One of the synthesized compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, displayed significant activities in these areas, suggesting its potential as a therapeutic agent (Rani et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-13-11(14)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALUZDRRZZDJGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=CC=CC(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)

![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)

![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)

![N-(2,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2367407.png)

![3-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2367409.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)

![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)